Cas no 851756-60-0 (BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)-)

BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)-, is a specialized boronic acid derivative featuring a dichloro-substituted aromatic ring with a methoxy group at the para position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its electron-withdrawing substituents enhance reactivity and selectivity in forming carbon-carbon bonds. Its structural properties make it valuable in pharmaceutical and agrochemical synthesis, particularly for constructing complex biaryl scaffolds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its high purity and consistent performance make it a reliable reagent for research and industrial applications in organic synthesis and medicinal chemistry.
BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)- structure
851756-60-0 structure
Product Name:BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)-
CAS No:851756-60-0
MF:C7H7BCl2O3
MW:220.845680475235
MDL:MFCD23380961
CID:3398464
PubChem ID:86048774
Update Time:2025-10-30

BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)-
    • (2,6-Dichloro-4-methoxyphenyl)boronic acid
    • Boronic acid, B-(2,6-dichloro-4-methoxyphenyl)-
    • 851756-60-0
    • AKOS025395469
    • MFCD23380961
    • WS-00135
    • B-(2,6-Dichloro-4-methoxyphenyl)boronic acid
    • XH0299
    • J-519633
    • E72751
    • 2,6-Dichloro-4-methoxyphenylboronic acid
    • B-(2,6-Dichloro-4-methoxy-phenyl)boronic acid
    • DTXSID501255643
    • (2,6-Dichloro-4-methoxy-phenyl)boronic acid
    • MDL: MFCD23380961
    • Inchi: 1S/C7H7BCl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
    • InChI Key: ZTLVJCQYCNMWQO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1B(O)O)Cl)OC

Computed Properties

  • Exact Mass: 219.9865296g/mol
  • Monoisotopic Mass: 219.9865296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

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BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:851756-60-0)BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)-
Order Number:A928567
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:55
Price ($):162.0/358.0
Email:sales@amadischem.com

Additional information on BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)-

Borononic Acid, (2,6-Dichloro-4-Methoxyphehyl): A Comprehensive Overview

Borononic acids, including the compound with CAS No 851756-60-0, have emerged as a critical class of intermediates in modern organic synthesis. The specific compound in question, Borononic Acid, (2,6-Dichloro-4-Methoxyphehyl), is a derivative that has garnered significant attention due to its unique structural features and versatile applications in various fields of chemistry. This article delves into the properties, synthesis methods, and applications of this compound while incorporating the latest research findings to provide a comprehensive understanding.

The Borononic Acid functional group is characterized by the presence of a boron atom bonded to two oxygen atoms and an aromatic ring. In the case of (2,6-Dichloro-4-Methoxyphehyl) Borononic Acid, the aromatic ring is substituted with chlorine atoms at positions 2 and 6 and a methoxy group at position 4. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly valuable in cross-coupling reactions—a cornerstone of modern organic synthesis.

Recent advancements in organoboron chemistry have significantly expanded the utility of borononic acids. For instance, the Suzuki-Miyaura coupling reaction has been widely employed to construct biaryl compounds using borononic acids as coupling partners. The (2,6-Dichloro-4-Methoxyphehyl) Borononic Acid has been utilized in such reactions to synthesize complex aromatic systems with potential applications in pharmaceuticals and materials science. The presence of electron-withdrawing groups like chlorine atoms enhances the reactivity of the boron center, facilitating efficient coupling under mild conditions.

Another area where this compound has shown promise is in the synthesis of heterocyclic compounds. The methoxy group at position 4 acts as an activating substituent, enabling various nucleophilic aromatic substitution reactions. Researchers have exploited this property to construct diverse heterocycles with potential applications in drug discovery. For example, recent studies have demonstrated the use of this borononic acid derivative in the synthesis of quinazoline derivatives, which are known for their anticancer properties.

The synthesis of Borononic Acid, (2,6-Dichloro-4-Methoxyphehyl) typically involves multi-step processes that begin with the bromination or chlorination of an appropriate aromatic substrate. The introduction of the methoxy group is often achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. The final step involves the replacement of a halide with a boronic acid group using methods such as hydroboration or metal-mediated coupling reactions. Recent optimizations in these synthetic pathways have improved yields and reduced reaction times, making this compound more accessible for large-scale applications.

In terms of applications, (2,6-Dichloro-4-Methoxyphehyl) Borononic Acid has found utility in both academic research and industrial settings. Its role as a building block in medicinal chemistry has been particularly noteworthy. For instance, researchers have employed this compound to synthesize analogs of known bioactive molecules, enabling structure-activity relationship studies. Additionally, its use in materials science has been explored for applications such as organic light-emitting diodes (OLEDs) and sensors due to its unique electronic properties.

Recent studies have also highlighted the potential of this compound in catalysis. The presence of electron-withdrawing groups on the aromatic ring enhances the Lewis acidity of boron centers, making them effective catalysts for various organic transformations. For example, catalytic amounts of (2,6-Dichloro-4-Methoxyphehyl) Borononic Acid have been used to facilitate aldol reactions and other carbonyl additions under mild conditions.

Looking ahead, ongoing research continues to uncover new applications for Borononic Acid derivatives like CAS No 851756-60-0. Advances in computational chemistry are aiding in the design of more efficient synthetic routes and predictive modeling of their reactivity. Furthermore, green chemistry principles are being integrated into their synthesis to minimize environmental impact while maintaining high yields.

In conclusion,Borononic Acid, specifically (2,6-Dichloro-4-Methoxyphehyl) derivative with CAS No 851756-60-0 stands out as a versatile building block with immense potential across multiple disciplines. Its unique structure enables diverse chemical transformations that are driving innovation in drug discovery and materials science alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:851756-60-0)BORONIC ACID, (2,6-DICHLORO-4-METHOXYPHENYL)-
A928567
Purity:99%/99%
Quantity:250mg/1g
Price ($):162.0/358.0
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